molecular formula C11H16F3NO5 B15296446 rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid

rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B15296446
M. Wt: 299.24 g/mol
InChI Key: ZRHXDNIJYGYDMY-WKEGUHRASA-N
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Description

rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on various parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various chemical reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid: Lacks the Boc protection.

    rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-methyl-oxolane-3-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the Boc-protected amino group makes rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid unique

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

(3S,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-10(7(16)17)4-6(19-5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10-/m0/s1

InChI Key

ZRHXDNIJYGYDMY-WKEGUHRASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@H](OC1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(OC1)C(F)(F)F)C(=O)O

Origin of Product

United States

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